Methyl 4-hydroxyhex-2-ynoate
Overview
Description
Methyl 4-hydroxyhex-2-ynoate is a chemical compound that belongs to the class of alkynoates. It is a colorless liquid with a fruity odor and is commonly used in the fragrance and flavor industry. This compound has also been found to possess biological activity and has been studied for its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxyhex-2-ynoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-hydroxyhex-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxyhex-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: The major product is methyl 4-oxohex-2-ynoate.
Reduction: The major products are methyl 4-hydroxyhex-2-ene and methyl 4-hydroxyhexane.
Substitution: The major product is methyl 4-chlorohex-2-ynoate.
Scientific Research Applications
Methyl 4-hydroxyhex-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research has explored its potential therapeutic effects, such as its use in drug development for treating certain diseases.
Industry: It is used in the fragrance and flavor industry due to its fruity odor, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxyhex-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The triple bond can undergo addition reactions with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate enzyme activity, cellular signaling pathways, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxyhexanoate: Similar structure but lacks the triple bond.
Methyl 4-hydroxyhex-2-ene: Similar structure but has a double bond instead of a triple bond.
Methyl 4-oxohex-2-ynoate: Similar structure but has a carbonyl group instead of a hydroxyl group.
Uniqueness
Methyl 4-hydroxyhex-2-ynoate is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 4-hydroxyhex-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMESNUCOCRRYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551320 | |
Record name | Methyl 4-hydroxyhex-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112780-04-8 | |
Record name | Methyl 4-hydroxyhex-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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